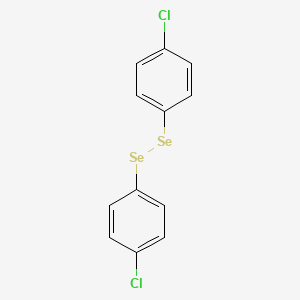

Bis(p-chlorophenyl) diselenide

Description

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGQWQMPCZYJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174542 | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20541-49-5 | |

| Record name | Bis(4-chlorophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20541-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020541495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC379427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(P-CHLOROPHENYL) DISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4G7XY59QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of bis(p-chlorophenyl) diselenide

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(p-chlorophenyl) diselenide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Organoselenium Compounds

Organoselenium compounds have emerged from the periphery of chemical research to become a focal point in medicinal chemistry and drug development.[1] Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties, position them as promising scaffolds for novel therapeutic agents.[2][3][4][5] Many of these properties are linked to their ability to mimic the function of selenoenzymes like glutathione peroxidase (GPx), which are crucial for protecting organisms from oxidative stress.[2]

This guide focuses on a specific, yet significant, member of this class: bis(p-chlorophenyl) diselenide . Structurally, it consists of two p-chlorophenyl groups linked by a diselenide (-Se-Se-) bridge.[6] The presence of electron-withdrawing chlorine atoms in the para positions significantly modulates the electronic properties of the selenium atoms, influencing the molecule's reactivity and biological interactions.[7] This compound serves not only as a valuable synthon for introducing the p-chlorophenylseleno moiety into other molecules but also as a subject of investigation for its own intrinsic biological potential.[7]

As a Senior Application Scientist, my objective is to provide a technical, field-proven guide that moves beyond simple procedural lists. This document explains the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the robust methodologies for its synthesis, the rigorous analytical techniques for its characterization, and the context of its application, grounded in authoritative scientific literature.

Part 1: Synthesis Methodologies

The successful synthesis of bis(p-chlorophenyl) diselenide relies on the precise formation of the carbon-selenium bond and the subsequent diselenide linkage. Several reliable methods have been established, with the Grignard reagent route being one of the most common and effective.

The Grignard Reagent Pathway: A Cornerstone of C-Se Bond Formation

This method is predicated on the nucleophilic attack of an organometallic species (a Grignard reagent) on elemental selenium. The choice of this pathway is strategic; Grignard reagents are potent carbon nucleophiles, readily prepared from organohalides, making them ideal for forming bonds with electrophilic selenium.

The overall process can be visualized as a three-stage workflow:

Caption: A workflow diagram for the synthesis of bis(p-chlorophenyl) diselenide using the Grignard reagent method.

Causality Behind Experimental Choices:

-

Starting Material: While 1-bromo-4-chlorobenzene is a common precursor, p-dichlorobenzene can also be used.[8][9] The greater reactivity of the C-Br bond compared to the C-Cl bond with magnesium can be exploited, but successful Grignard formation from p-dichlorobenzene is also well-documented.[9]

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture will quench the reagent, converting it to chlorobenzene and halting the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents (like tetrahydrofuran, THF) are mandatory.[10]

-

Initiation: The reaction between magnesium and the aryl halide can sometimes be slow to start. A small crystal of iodine or a few drops of a more reactive halide (like ethyl bromide) can be used to activate the magnesium surface and initiate the reaction.[9]

-

Oxidation: The intermediate p-chlorophenylselenomagnesium halide is oxidized to form the stable diselenide. This oxidation often occurs simply by exposing the reaction mixture to air during the aqueous work-up, providing a convenient and efficient final step.[7]

Experimental Protocol: Grignard Method

-

Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF.

-

Grignard Formation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by gentle bubbling and heat), add a crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

-

Reaction with Selenium: Cool the reaction mixture to 0 °C. Slowly add elemental selenium powder (1.0 eq) in small portions. The mixture will change color as the selenium reacts. Stir at room temperature until all the selenium has been consumed.

-

Work-up and Oxidation: Carefully pour the reaction mixture over ice and acidify with dilute HCl to dissolve any remaining magnesium salts. Transfer the mixture to a separatory funnel. The diselenide will be in the organic layer. Exposing the mixture to air during this process facilitates the oxidation of the selenolate to the diselenide.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield a yellow crystalline powder.[11]

Alternative Synthetic Routes

While the Grignard method is robust, other strategies offer different advantages.

| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Grignard Reagent | 1-Bromo-4-chlorobenzene, Mg, Se | Anhydrous THF | High yield, widely applicable | Requires strict anhydrous conditions |

| Reductive Coupling | p-Chlorobenzeneseleninic acid | Sodium borohydride (NaBH₄) | Mild reaction conditions | Precursor may not be readily available |

| Aryl Diazonium Salt | p-Chloroaniline | NaNO₂, HCl, KSeCN | Good for specific precursors | Diazonium salts can be unstable |

Reductive Coupling Insight: This method involves the reduction of a selenium precursor already containing the aryl group, such as a seleninic acid. Sodium borohydride is a preferred reducing agent due to its mild and selective nature, avoiding unwanted side reactions.[7]

Part 2: Comprehensive Characterization

Confirming the identity, purity, and structure of the synthesized bis(p-chlorophenyl) diselenide requires a multi-technique analytical approach. Each method provides a unique and complementary piece of structural information, creating a self-validating characterization package.

Caption: A flowchart illustrating the multi-technique workflow for the structural characterization of the synthesized compound.

Physical and Chemical Properties

A preliminary assessment involves observing the physical properties of the purified compound.

| Property | Value | Source |

| Chemical Formula | C₁₂H₈Cl₂Se₂ | [6] |

| Molecular Weight | ~381.02 g/mol | [11] |

| Appearance | Yellow crystalline powder | [11] |

| Melting Point | ~89 °C | [11] |

| IUPAC Name | 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the molecular framework in solution.

-

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this symmetric molecule, the spectrum is characteristically simple. In a solvent like CDCl₃, it typically shows two doublets in the aromatic region (approx. 7.1-7.6 ppm).[7][12] These correspond to the protons ortho and meta to the selenium atom, which split each other.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the four different carbon environments in the p-chlorophenyl ring.

-

⁷⁷Se NMR: Although less common, ⁷⁷Se NMR can be performed to directly observe the selenium nuclei, providing definitive evidence of the diselenide bond and its chemical environment.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing evidence for the elemental composition.

-

Molecular Ion Peak: The mass spectrum will show a cluster of peaks corresponding to the molecular ion [M]⁺.

-

Selenium's Isotopic Signature: The most telling feature is the characteristic isotopic pattern of selenium. Selenium has several stable isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), resulting in a unique and easily identifiable pattern for any selenium-containing fragment, which is a definitive confirmation of the compound's identity.[7]

-

Fragmentation: A primary fragmentation pathway is the cleavage of the weak Se-Se bond, leading to the formation of a [p-ClPhSe]⁺ radical cation.[7]

Expected Mass Spectrometry Fragments

| Fragment | Approximate m/z | Significance |

| [C₁₂H₈Cl₂Se₂]⁺ | 382 (for ⁸⁰Se) | Molecular Ion (M⁺) |

| [C₆H₄ClSe]⁺ | 191 (for ⁸⁰Se) | Se-Se bond cleavage |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: KBr Pellet Preparation

-

Mix a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic grade KBr powder.

-

Grind the mixture thoroughly in an agate mortar.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet in an FT-IR spectrometer.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1580-1470 | C=C stretch | Aromatic Ring |

| ~1090 | C-Cl stretch | Aryl Chloride |

| ~500-400 | C-Se stretch | Aryl Selenide |

X-ray Crystallography

For a crystalline solid, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields a precise 3D model of the molecule, confirming connectivity and providing detailed geometric parameters such as bond lengths and angles.[13][14] This technique can also reveal how the molecules pack in the crystal lattice, which is governed by weak intermolecular forces.[7]

Part 3: Biological Relevance and Safety

The interest in bis(p-chlorophenyl) diselenide extends to its potential applications in drug development. Like many diaryl diselenides, it has been investigated for a range of biological activities.

-

Antioxidant Activity: Diaryl diselenides are known to be excellent mimics of the enzyme glutathione peroxidase (GPx), which reduces harmful peroxides in the body.[2] This antioxidant capacity is a cornerstone of their therapeutic potential.

-

Antimicrobial & Antiviral Properties: Organoselenium compounds have shown promising activity against various bacterial, fungal, and viral pathogens.[15][16] Derivatives of diselenides have been studied for their ability to inhibit microbial growth and viral replication.[15]

-

Anticancer Potential: The modulation of cellular redox status by organoselenium compounds can induce apoptosis in cancer cells, making them a subject of interest in oncology research.[17]

Safety and Handling

It is crucial to handle bis(p-chlorophenyl) diselenide with appropriate care, as it is classified as a hazardous substance.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid powder in a well-ventilated fume hood to avoid inhalation.

-

Disposal: Dispose of waste according to institutional and local environmental regulations. Due to its high aquatic toxicity, it must not be released into drains.[18]

Conclusion

Bis(p-chlorophenyl) diselenide is a compound of significant interest due to its utility in organic synthesis and its potential as a pharmacophore. Its synthesis, primarily through the robust Grignard pathway, is accessible and reliable, provided that critical experimental parameters like anhydrous conditions are respected. A comprehensive characterization, employing a suite of spectroscopic and analytical techniques, is essential for unequivocally verifying its structure and purity. The distinctive isotopic signature of selenium in mass spectrometry and the simple, predictable patterns in NMR spectroscopy serve as powerful diagnostic tools. As research into organoselenium compounds continues to expand, a thorough understanding of the synthesis and characterization of foundational molecules like bis(p-chlorophenyl) diselenide is indispensable for scientists and researchers in the field.

References

-

PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. Retrieved from [Link]

-

Savegnago, L., et al. (2007). Bis(phenylimidazoselenazolyl) diselenide: a compound with antinociceptive properties in mice. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Bis(p-chlorophenyl) diselenide. Retrieved from [Link]

-

Młochowski, J., et al. (2017). Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties. ResearchGate. Retrieved from [Link]

-

Madesclaire, M., et al. (2006). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[19][19]octane. ResearchGate. Retrieved from [Link]

-

Viana, G. M., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. MDPI. Retrieved from [Link]

-

Khandelwal, B. L., et al. (1996). Bis[(2-dimethylaminomethyl)phenyl] diselenide: its structure and that of [2-(dimethylaminomethyl)phenyl]-selenium bromide. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Disulfide, bis(4-chlorophenyl). Retrieved from [Link]

-

Tan, J., et al. (2013). A novel and efficient synthesis of selenides. Arkat USA. Retrieved from [Link]

-

Gouvea, I. E., et al. (2020). Organoselenium Compounds As a Promising Source of Novel Antimicrobial Agents. ACS Publications. Retrieved from [Link]

-

Gouvea, I. E., et al. (2021). Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents. RSC Publishing. Retrieved from [Link]

-

Ahmed, R., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. PMC - NIH. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

GSRS. (n.d.). BIS(P-CHLOROPHENYL) DISELENIDE. Retrieved from [Link]

- Gökce, H., et al. (2016). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure.

-

MDPI. (n.d.). Special Issue : Organoselenium Derivatives in Drug Discovery. Retrieved from [Link]

-

Kumar, A., et al. (2023). Organoselenium compounds beyond antioxidants. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4, spectra on top) and 4-fluorothiophenol (1, spectra on bottom).... Retrieved from [Link]

-

Sucgang, R., et al. (2015). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals... PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2006). Biological importance of organoselenium compounds. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent Office.

-

MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]

-

ResearchGate. (2003). X-ray structure of bis(salicylidene)-p-diaminobenzene. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

ResearchGate. (2010). 1,2-Bis(2-bromobenzyl)diselane. Retrieved from [Link]

-

ChemBK. (2024). 4-chlorophenylmagnesium bromide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organoselenium compounds beyond antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis(p-chlorophenyl) diselenide | C12H8Cl2Se2 | CID 88583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(p-chlorophenyl) diselenide | 20541-49-5 | Benchchem [benchchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterisation and reactions of bis[2-(dimethylaminomethyl)-phenyl] diselenide: its structure and that of [2-(dimethylaminomethyl)phenyl]-selenium bromide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Bis(phenylimidazoselenazolyl) diselenide: a compound with antinociceptive properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Bis(p-chlorophenyl) Diselenide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Situating Bis(p-chlorophenyl) diselenide in Modern Chemistry

Organoselenium chemistry has burgeoned from a niche academic interest into a pivotal field impacting organic synthesis, materials science, and medicinal chemistry. The unique electronic properties of selenium—its moderate electronegativity, high polarizability, and accessible redox states—imbue organoselenium compounds with reactivity profiles distinct from their sulfur and oxygen analogs. Within this class, diaryl diselenides (Ar-Se-Se-Ar) serve as robust, versatile, and shelf-stable synthons.

This guide focuses on a prominent member of this family: bis(p-chlorophenyl) diselenide, chemical formula (p-ClC₆H₄)₂Se₂. The presence of electron-withdrawing chlorine atoms at the para-positions of the phenyl rings significantly modulates the electronic character of the molecule, particularly the electron density and reactivity of the diselenide bridge.[1] This structural feature makes it an invaluable tool for probing structure-reactivity relationships and a candidate for various applications. This document provides a comprehensive exploration of its molecular structure, spectroscopic signature, chemical reactivity, synthesis, and its emerging role in catalysis and drug development.

Molecular Structure and Physicochemical Properties

The core structure of bis(p-chlorophenyl) diselenide features two p-chlorophenyl groups connected by a selenium-selenium single bond.[1] This Se-Se bond is the molecule's reactive center, possessing a lower bond dissociation energy than corresponding S-S or C-C bonds, which predisposes it to both homolytic (radical) and heterolytic (ionic) cleavage.

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | [2] |

| Molecular Formula | C₁₂H₈Cl₂Se₂ | [2][3] |

| Molecular Weight | 381.02 g/mol | [2][3] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 89 °C | [4] |

| Boiling Point | 192 °C @ 2 Torr | [4] |

| ¹H NMR (CDCl₃) | δ ~7.5-7.6 (d), ~7.2-7.3 (d) ppm | Inferred from related structures[5] |

| ¹³C NMR (CDCl₃) | δ ~135, ~132, ~130, ~129 ppm | Inferred from related structures[5] |

| ⁷⁷Se NMR (DMSO-d₆) | δ ~470-480 ppm (Temperature Dependent) | [6] |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1570 (C=C), ~1090 (C-Cl), ~810 (p-subst. bend) | Inferred from typical absorptions[7] |

Core Reactivity: The Diselenide Bond

The reactivity of bis(p-chlorophenyl) diselenide is dominated by the chemistry of the Se-Se bond. This bond can be readily cleaved to generate highly reactive selenium species, making the diselenide a valuable precursor for introducing the p-chlorophenylseleno moiety into organic molecules.

Reductive Cleavage

Reduction of the diselenide bond generates two equivalents of the corresponding selenolate anion (p-ClC₆H₄Se⁻), a potent nucleophile. This transformation is fundamental to many of its synthetic applications. Common reducing agents include sodium borohydride (NaBH₄) in an alcoholic solvent.

Figure 1: Reductive cleavage of the diselenide bond.

The resulting selenolate can be used in nucleophilic substitution reactions with alkyl halides or other electrophiles to form unsymmetrical selenides.

Oxidative Cleavage and Catalysis

Oxidation of bis(p-chlorophenyl) diselenide initially cleaves the Se-Se bond to form selenenic acid (p-ClC₆H₄SeOH) intermediates. Further oxidation can yield the corresponding seleninic acid (p-ClC₆H₄SeO₂H).[8] These oxidized species are the true catalytic agents in many selenium-catalyzed oxidation reactions, such as the oxidation of alcohols.

The catalytic cycle for the oxidation of a generic alcohol is depicted below. The diselenide acts as a pre-catalyst that is activated by an oxidant (e.g., H₂O₂ or t-BuOOH).

Figure 3: Experimental workflow for the synthesis of bis(p-chlorophenyl) diselenide.

Applications in Drug Development and Research

The unique redox properties of bis(p-chlorophenyl) diselenide make it a compound of significant interest for biological applications, particularly as an antioxidant and antimicrobial agent.

Glutathione Peroxidase (GPx) Mimicry

One of the most studied biological activities of diaryl diselenides is their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). [9][10][11]GPx is a critical component of cellular antioxidant defense, responsible for reducing harmful hydroperoxides (ROOH) and hydrogen peroxide (H₂O₂) to their corresponding alcohols and water, using glutathione (GSH) as the reducing substrate.

Bis(p-chlorophenyl) diselenide can catalyze this same reaction through a redox cycle where the diselenide is the resting state.

Figure 4: Catalytic cycle of GPx mimicry by a diaryl diselenide.

Causality of the Cycle:

-

Activation: The diselenide is first reduced by glutathione (GSH) to the active selenol (ArSeH).

-

Detoxification: The nucleophilic selenol attacks the peroxide, reducing it to an alcohol and forming a selenenic acid (ArSeOH).

-

Regeneration I: The selenenic acid reacts with a molecule of GSH to form a selenenyl sulfide intermediate (ArSeSG) and water.

-

Regeneration II: A second molecule of GSH attacks the sulfur atom of the selenenyl sulfide, regenerating the active selenol and producing oxidized glutathione (GSSG).

This ability to catalytically destroy reactive oxygen species positions bis(p-chlorophenyl) diselenide and related compounds as promising candidates for mitigating oxidative stress associated with numerous disease states.

Antimicrobial and Antiviral Potential

Organoselenium compounds, including diaryl diselenides, have demonstrated notable antimicrobial and antiviral activities. [6]While the precise mechanism is an area of active research, the inclusion of halogens is known to enhance the antimicrobial potency of various molecular scaffolds. [12][13]Plausible mechanisms of action include:

-

Membrane Disruption: The lipophilic nature of the compound may facilitate its intercalation into the lipid bilayer of bacterial cell membranes, disrupting membrane potential and integrity.

-

Enzyme Inhibition: The selenium atom can interact with critical thiol residues (cysteine) in microbial enzymes, leading to their inactivation and disruption of essential metabolic pathways.

-

Induction of Oxidative Stress: Paradoxically, while it can act as an antioxidant via the GPx cycle, under different cellular conditions, it may also promote the generation of reactive oxygen species, leading to oxidative damage and cell death in microbes.

These properties make it a valuable lead structure for the development of new therapeutic agents to combat drug-resistant pathogens. [12]

Safety and Handling

Bis(p-chlorophenyl) diselenide is a toxic compound and must be handled with appropriate precautions.

| Hazard Statement | GHS Code | Description |

| Toxic if swallowed | H301 | Danger |

| Toxic if inhaled | H331 | Danger |

| May cause damage to organs through prolonged or repeated exposure | H373 | Warning |

| Very toxic to aquatic life | H400 | Warning |

| Very toxic to aquatic life with long lasting effects | H410 | Warning |

| Data sourced from PubChem CID 88583. | ||

| [2] | ||

| Handling Recommendations: |

-

Always handle in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Global Substance Registration System. (n.d.). BIS(P-CHLOROPHENYL) DISELENIDE. Retrieved February 7, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88583, Bis(p-chlorophenyl) diselenide. Retrieved February 7, 2024, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 7, 2024, from [Link]

-

Nishiyama, Y., et al. (2021). Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light. Molecules, 26(20), 6249. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2024, from [Link]

-

Mugesh, G., et al. (2001). Glutathione peroxidase-like antioxidant activity of diaryl diselenides: a mechanistic study. Journal of the American Chemical Society, 123(34), 8391-8401. [Link]

-

Giurg, M., et al. (2006). Functionalized alkyl and aryl diselenides as antimicrobial and antiviral agents: synthesis and properties. Bioorganic & Medicinal Chemistry, 14(11), 3824-3833. [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved February 7, 2024, from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 7, 2024, from [Link]

-

ten Brink, G. J., et al. (2009). Diphenyldiselenide-catalyzed selective oxidation of activated alcohols with tert-butyl hydroperoxide: new mechanistic insights. Chemistry, 15(18), 4703-4711. [Link]

-

TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Retrieved February 7, 2024, from [Link]

-

Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 361, 143646. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved February 7, 2024, from [Link]

-

Bhabak, K. P., & Mugesh, G. (2015). Introduction of a Catalytic Triad Increases the Glutathione Peroxidase-like Activity of Diaryl Diselenides. Organic & Biomolecular Chemistry, 13(30), 8206-8216. [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved February 7, 2024, from [Link]

-

Kienitz, C. O., et al. (1996). Coordination Chemistry of 2,2'-Dipyridyl Diselenide: X-ray Crystal Structures... Inorganic Chemistry, 35(13), 3990-3997. [Link]

-

ResearchGate. (n.d.). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Retrieved February 7, 2024, from [Link]

-

Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]

-

NIH. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved February 7, 2024, from [Link]

-

Bhabak, K. P., & Mugesh, G. (2015). Introduction of a catalytic triad increases the glutathione peroxidase-like activity of diaryl diselenides. Organic & Biomolecular Chemistry, 13(30), 8206–8216. [Link]

-

ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved February 7, 2024, from [Link]

-

Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. ChemCatChem, 4(7), 941–948. [Link]

-

ACS Publications. (2025). Glutathione Peroxidase-Like Activity of Functionalized Tellurides: Insights into the Oxidation Mechanism Through Activation Strain Analysis. Retrieved February 7, 2024, from [Link]

-

PubMed. (2011). Synthesis, structure, and glutathione peroxidase-like activity of amino acid containing ebselen analogues and diaryl diselenides. Retrieved February 7, 2024, from [Link]

-

Farha, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1121-1169. [Link]

-

Semantic Scholar. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Retrieved February 7, 2024, from [Link]

-

Bhabak, K. P., & Mugesh, G. (2011). Synthesis, structure, and glutathione peroxidase-like activity of amino acid containing ebselen analogues and diaryl diselenides. Chemistry–A European Journal, 17(46), 12976-12986. [Link]

-

PubMed. (2002). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Retrieved February 7, 2024, from [Link]

-

University of Manchester Research Explorer. (n.d.). CCDC 762395: Experimental Crystal Structure Determination. Retrieved February 7, 2024, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2024, from [Link]

-

University of California, Davis. (n.d.). IR handout.pdf. Retrieved February 7, 2024, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Bis(p-chlorophenyl) diselenide | C12H8Cl2Se2 | CID 88583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Functionalized alkyl and aryl diselenides as antimicrobial and antiviral agents: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Diphenyldiselenide-catalyzed selective oxidation of activated alcohols with tert-butyl hydroperoxide: new mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, structure, and glutathione peroxidase-like activity of amino acid containing ebselen analogues and diaryl diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering Pathways: An In-depth Technical Guide to the Early Discoveries of Diaryl Diselenides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Organoselenium Chemistry

In the landscape of modern medicinal and materials chemistry, organoselenium compounds, particularly diaryl diselenides, hold a place of significant interest due to their diverse biological activities and unique chemical properties. However, the journey to our current understanding of these molecules began over a century and a half ago, rooted in the foundational explorations of 19th and early 20th-century chemists. This technical guide delves into the seminal, early studies on the discovery and synthesis of diaryl diselenides, offering a meticulously researched exploration of the foundational experimental protocols and the scientific reasoning that guided these pioneering investigations. By examining the original methodologies, we gain a deeper appreciation for the ingenuity of early chemists and the evolutionary path of organoselenium chemistry.

The genesis of organoselenium chemistry can be traced back to 1836 with the synthesis of the first organoselenium compound, diethyl selenide.[1] A pivotal moment arrived in 1847 when Friedrich Wöhler, a titan of 19th-century chemistry, announced the synthesis of ethyl selenol in a letter to his mentor Jöns Jacob Berzelius, an event widely considered to mark the formal beginning of the field. These early forays into aliphatic selenium compounds laid the crucial groundwork for the exploration of their aromatic counterparts.

The First Forays into Aromatic Selenium Compounds: The Rise of Diaryl Diselenides

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of aromatic compounds. It was within this context that chemists began to systematically investigate the incorporation of selenium into aromatic rings, leading to the discovery of diaryl diselenides. These early researchers, working with rudimentary equipment and a limited understanding of reaction mechanisms, developed surprisingly effective synthetic routes that remain conceptually relevant today.

The Diazonium Salt Route: A Cornerstone of Early Synthesis

One of the most significant early methods for the preparation of diaryl diselenides involved the reaction of aromatic diazonium salts with a source of selenium. This approach, pioneered by German chemists, capitalized on the reactivity of the diazonium group to facilitate the formation of the carbon-selenium bond.

A key publication from this era that provides a detailed experimental account is the work of F. Krafft and W. Lyons, published in the Berichte der deutschen chemischen Gesellschaft in 1896. Their method for the synthesis of diphenyl diselenide serves as a quintessential example of the techniques employed at the time.

Objective: To synthesize diphenyl diselenide from aniline.

Materials:

-

Aniline

-

Hydrochloric Acid

-

Sodium Nitrite

-

Potassium Selenocyanate (KSeCN)

-

Sodium Hydroxide

-

Diethyl Ether

Step-by-Step Methodology:

-

Diazotization of Aniline: Aniline was dissolved in a cooled aqueous solution of hydrochloric acid. To this solution, a chilled aqueous solution of sodium nitrite was added portion-wise, maintaining a low temperature to ensure the stability of the resulting benzenediazonium chloride. The completion of the diazotization was likely monitored by the characteristic color change or by using starch-iodide paper to detect excess nitrous acid.

-

Reaction with Potassium Selenocyanate: The freshly prepared, cold solution of benzenediazonium chloride was then slowly added to a solution of potassium selenocyanate. This step was crucial as the selenocyanate ion acted as the selenium source, displacing the diazonium group. The reaction likely proceeded with the evolution of nitrogen gas.

-

Hydrolysis and Oxidation: The resulting intermediate, presumed to be phenyl selenocyanate, was not isolated. Instead, the reaction mixture was made alkaline with sodium hydroxide and heated. This alkaline hydrolysis cleaved the selenocyanate to form a selenol or selenolate intermediate, which was then readily oxidized by air to the more stable diphenyl diselenide.

-

Isolation and Purification: The crude diphenyl diselenide, a solid, was then isolated from the aqueous reaction mixture by filtration. Purification was achieved by recrystallization from a suitable solvent, such as ethanol or diethyl ether, to yield the final product.

Causality Behind Experimental Choices:

-

Low Temperatures for Diazotization: The necessity of maintaining low temperatures during the formation of the diazonium salt was a critical, empirically derived understanding. Early chemists recognized that these intermediates were unstable and prone to decomposition at higher temperatures, which would lead to undesired side products.

-

Use of Potassium Selenocyanate: Potassium selenocyanate was a relatively accessible and stable source of selenium for these early researchers. Its reaction with the diazonium salt provided a direct pathway to introduce the selenium atom onto the aromatic ring.

-

In Situ Hydrolysis and Oxidation: The decision to not isolate the intermediate phenyl selenocyanate was a matter of practicality and efficiency. The subsequent alkaline hydrolysis and air oxidation provided a direct route to the more stable and easily isolable diphenyl diselenide.

Diagram of the Diazonium Salt Route Workflow:

Caption: Early synthesis of diphenyl diselenide via the diazonium salt route.

The Grignard Reagent Approach: A Paradigm Shift in C-Se Bond Formation

The development of Grignard reagents by Victor Grignard at the turn of the 20th century revolutionized organic synthesis, and the field of organoselenium chemistry was no exception. This new class of organometallic compounds provided a powerful and versatile tool for the formation of carbon-selenium bonds.

While the widespread application of Grignard reagents in diaryl diselenide synthesis is often associated with mid-20th-century work, early explorations into their use with elemental selenium laid the foundation for these later, more refined procedures.

Objective: To synthesize diphenyl diselenide using a Grignard reagent.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous Diethyl Ether

-

Elemental Selenium (powdered)

-

Dilute Acid (e.g., HCl or H2SO4)

-

An Oxidizing Agent (e.g., air, hydrogen peroxide)

Step-by-Step Methodology:

-

Formation of the Grignard Reagent: In a flame-dried apparatus under a dry atmosphere, magnesium turnings were covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous ether was then added dropwise to initiate the formation of phenylmagnesium bromide. The successful initiation of the reaction would have been observed by the turbidity of the solution and gentle refluxing of the ether.

-

Reaction with Elemental Selenium: To the freshly prepared Grignard reagent, finely powdered elemental selenium was added in small portions. The reaction was exothermic and would have required careful control of the addition rate to maintain a moderate temperature. This step resulted in the formation of a phenylseleno-magnesium bromide intermediate (PhSeMgBr).

-

Hydrolysis: After the addition of selenium was complete, the reaction mixture was carefully hydrolyzed by pouring it onto a mixture of ice and a dilute mineral acid. This step served to quench any unreacted Grignard reagent and to protonate the intermediate to form benzeneselenol (PhSeH).

-

Oxidation to the Diselenide: The resulting benzeneselenol, a notoriously foul-smelling and air-sensitive compound, was not typically isolated. Instead, it was oxidized in situ to the more stable diphenyl diselenide. This could be achieved simply by exposing the ethereal solution to air for an extended period or by the controlled addition of a mild oxidizing agent like hydrogen peroxide.

-

Workup and Purification: The ethereal layer, containing the diphenyl diselenide, was separated from the aqueous layer. The ether was then evaporated, and the crude solid product was purified by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Early chemists quickly learned that Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of flame-dried glassware and anhydrous ether was paramount to the success of the reaction.

-

Elemental Selenium as the Se Source: Elemental selenium, in its powdered form, provided a readily available and convenient source for the selenation of the Grignard reagent.

-

In Situ Oxidation: The direct oxidation of the benzeneselenol intermediate to the diselenide was a practical choice to avoid the isolation of the volatile and malodorous selenol. The diselenide is a stable, crystalline solid, making it much easier to handle and purify.

Diagram of the Grignard Reagent Route Workflow:

Caption: Early synthesis of diphenyl diselenide via the Grignard reagent route.

Characterization in the Early Days: A World Before Spectroscopy

It is important to recognize that the pioneers in this field did not have access to the sophisticated analytical techniques that are standard in modern laboratories. Their characterization of newly synthesized compounds relied on a combination of physical properties and classical chemical tests.

Table 1: Early Methods for the Characterization of Diaryl Diselenides

| Property/Method | Description |

| Melting Point | A sharp and consistent melting point was a primary indicator of a compound's purity. Mixed melting point determinations with known substances could also be used for identification. |

| Crystalline Form | The color and crystalline structure (e.g., needles, prisms) were carefully observed and recorded as key physical characteristics. |

| Solubility | The solubility of the compound in various solvents (water, ethanol, ether, etc.) was systematically tested and documented. |

| Elemental Analysis | Combustion analysis to determine the empirical formula (the percentage of carbon, hydrogen, and sometimes selenium) was a cornerstone of structural elucidation. |

| Chemical Derivatization | The newly synthesized diselenide would be subjected to a series of chemical reactions (e.g., reduction to the selenol, oxidation to the seleninic acid) to confirm its chemical nature and reactivity. The properties of these derivatives would then be compared to known compounds. |

Conclusion: A Legacy of Innovation

The early studies on the discovery and synthesis of diaryl diselenides are a testament to the skill and perseverance of the chemists of the 19th and early 20th centuries. Working with limited resources and a nascent theoretical framework, they developed robust synthetic methods that not only provided the first access to this important class of compounds but also laid the conceptual groundwork for many of the more advanced techniques used today. For modern researchers in drug development and materials science, an understanding of this rich history provides not only a deeper appreciation for the field but also valuable insights into the fundamental principles of carbon-selenium bond formation. The legacy of these early pioneers continues to inspire and inform the ongoing exploration of the vast potential of organoselenium chemistry.

References

- Wöhler, F. (1847). Letter to J.J. Berzelius. This communication is historically cited as a key starting point for organoselenium chemistry.

-

Krafft, F., & Lyons, W. (1896). Ueber aromatische Selen- und Tellurverbindungen. Berichte der deutschen chemischen Gesellschaft, 29(1), 435-442. [Link]

-

Taboury, F. (1908). Contribution à l'étude des séléniures et des tellurures d'alcoyles et d'aryles. Annales de Chimie et de Physique, 15, 5-66. [Link]

-

Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]

-

Jackson, C. L., & Peakes, L. V. (1928). The Reaction between Aromatic Diazonium Salts and Selenious Acid. Journal of the American Chemical Society, 50(9), 2496-2501. [Link]

-

Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and organotellurium compounds: toxicology and pharmacology. Chemical reviews, 104(12), 6255-6286. [Link]

-

Młochowski, J., Kloc, K., Syper, L., & Inglot, A. D. (1993). Aromatic diselenides and their derivatives. Synthesis and antiviral activity. Liebigs Annalen der Chemie, 1993(12), 1239-1243. [Link]

-

Paulmier, C. (1986). Selenium Reagents and Intermediates in Organic Synthesis. Pergamon Press. [Link]

Sources

Toxicological Profile of Bis(p-chlorophenyl) diselenide: A Technical Guide for Researchers

Foreword: Navigating the Toxicological Landscape of Organoselenium Compounds

The field of organoselenium chemistry holds immense promise for therapeutic innovation, with compounds being investigated for antioxidant, anti-inflammatory, and anticancer properties. However, unlocking this potential necessitates a thorough understanding of their toxicological profiles. This guide provides an in-depth technical overview of the toxicological properties of bis(p-chlorophenyl) diselenide, a diaryl diselenide with potential biological activities. While direct toxicological data for this specific compound is limited in publicly available literature, this document synthesizes established principles of organoselenium toxicology, drawing parallels from structurally related compounds, particularly diphenyl diselenide, to provide a predictive and cautionary framework for researchers, scientists, and drug development professionals. The core directive of this guide is to foster a proactive and informed approach to safety assessment in the exploration of novel organoselenium-based therapeutics.

Chemical Identity and Hazard Classification

Bis(p-chlorophenyl) diselenide, with the chemical formula (ClC₆H₄Se)₂, is a symmetrical organoselenium compound characterized by two p-chlorophenyl groups linked by a diselenide bond. The presence of the electron-withdrawing chlorine atoms influences the electronic properties and reactivity of the selenium atoms.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), bis(p-chlorophenyl) diselenide is classified as a hazardous substance.[1] The primary hazard statements associated with this compound are summarized in the table below.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[1] |

| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[1] |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1] |

These classifications underscore the necessity for stringent safety protocols when handling bis(p-chlorophenyl) diselenide, including the use of appropriate personal protective equipment (PPE) and containment measures to prevent oral and inhalation exposure.

Mechanistic Pillars of Organoselenium Toxicity: A Predictive Framework

The toxicity of organoselenium compounds, including bis(p-chlorophenyl) diselenide, is intrinsically linked to the unique chemistry of the selenium atom. The primary mechanisms of toxicity are believed to involve:

-

Oxidative Stress Induction: A central tenet of organoselenium toxicology is the induction of oxidative stress. While at low doses, some organoselenium compounds exhibit antioxidant properties by mimicking the activity of glutathione peroxidase (GPx), at higher concentrations, they can act as pro-oxidants. This paradoxical behavior is attributed to the catalytic generation of reactive oxygen species (ROS) through the oxidation of thiols, such as glutathione (GSH). The depletion of the cellular antioxidant pool and the accumulation of ROS can lead to damage of lipids, proteins, and DNA.

-

Thiol Oxidation and Enzyme Inhibition: The selenium atom in diselenides is electrophilic and readily reacts with endogenous thiols (-SH groups) present in amino acids like cysteine. This interaction can lead to the formation of selenyl-sulfide adducts, disrupting the structure and function of critical proteins and enzymes that rely on free thiol groups for their activity.

-

Mitochondrial Dysfunction: Mitochondria are primary targets for many toxicants due to their central role in cellular energy metabolism and apoptosis. Organoselenium compounds can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential, inhibiting the electron transport chain, and promoting the opening of the mitochondrial permeability transition pore (mPTP). These events can lead to a decline in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors.

The interplay of these mechanisms is crucial in determining the organ-specific toxicity of bis(p-chlorophenyl) diselenide.

Figure 1: Conceptual workflow of the primary mechanisms of bis(p-chlorophenyl) diselenide toxicity.

Genotoxicity Profile

Key Experimental Assays for Genotoxicity Assessment

a) Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks in individual cells.

Experimental Protocol: Alkaline Comet Assay

-

Cell Preparation: Culture target cells (e.g., human peripheral blood lymphocytes or a relevant cell line) to a suitable density. Expose cells to varying concentrations of bis(p-chlorophenyl) diselenide for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide).

-

Embedding in Agarose: Mix a suspension of treated cells with low melting point agarose and layer onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length, percentage of DNA in the tail) using specialized software. An increase in comet tail length indicates DNA damage.

b) Micronucleus Test: This assay detects both chromosome breakage (clastogenesis) and chromosome loss (aneugenicity) by scoring for the presence of micronuclei in the cytoplasm of interphase cells.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture and Treatment: Seed cells (e.g., CHO, V79, or TK6) in culture plates and allow them to attach. Expose the cells to a range of concentrations of bis(p-chlorophenyl) diselenide for a period equivalent to 1.5-2 normal cell cycle lengths. Include appropriate negative and positive controls.

-

Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates genotoxicity.

Organ-Specific Toxicity

The GHS classification of bis(p-chlorophenyl) diselenide indicates the potential for target organ damage upon repeated exposure.[1] Based on studies of related organoselenium compounds, the liver and the nervous system are likely to be primary targets.

Hepatotoxicity

The liver is a major site for the metabolism of xenobiotics and is therefore susceptible to chemical-induced injury. The hepatotoxicity of organoselenium compounds is often linked to their ability to induce oxidative stress and disrupt mitochondrial function in hepatocytes.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

Figure 2: Workflow for assessing the in vitro hepatotoxicity of bis(p-chlorophenyl) diselenide.

Key Assays:

-

Cell Viability Assays (MTT, LDH): To determine the cytotoxic potential of the compound.

-

ROS Production Assay: Using fluorescent probes like DCFDA to quantify intracellular ROS levels.

-

Glutathione (GSH) Assay: To measure the depletion of this key antioxidant.

-

Mitochondrial Membrane Potential (MMP) Assay: Using dyes like JC-1 or TMRM to assess mitochondrial health. A decrease in MMP is an early indicator of apoptosis.

-

Caspase Activity Assay: Measuring the activity of executioner caspases (caspase-3 and -7) to quantify apoptosis.

Neurotoxicity

The neurotoxicity of organoselenium compounds is complex, with reports of both neuroprotective and neurotoxic effects depending on the dose and the specific compound. The proposed mechanisms of neurotoxicity often involve the induction of oxidative stress in neuronal cells, leading to mitochondrial dysfunction and apoptosis.

Experimental Approaches for Neurotoxicity Evaluation:

-

In Vitro Models: Using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures to assess cell viability, neurite outgrowth, and markers of oxidative stress and apoptosis.

-

In Vivo Studies: Administering bis(p-chlorophenyl) diselenide to animal models (e.g., rodents) and evaluating behavioral changes, motor coordination, and histopathological alterations in the brain.

The Central Role of Oxidative Stress and Apoptosis

A recurring theme in the toxicology of organoselenium compounds is the induction of oxidative stress leading to programmed cell death (apoptosis).

Signaling Pathway of Oxidative Stress-Induced Apoptosis

Figure 3: Proposed signaling pathway for apoptosis induced by bis(p-chlorophenyl) diselenide.

Experimental Verification:

-

Western Blot Analysis: To detect the cleavage of PARP and the activation of caspases.

-

Flow Cytometry: Using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.

-

Mitochondrial Membrane Potential Assays: As described previously, to confirm the involvement of the mitochondrial pathway.

Conclusion and Future Directions

The toxicological profile of bis(p-chlorophenyl) diselenide, as predicted from its chemical structure and the behavior of related organoselenium compounds, suggests a significant potential for acute toxicity and target organ damage with repeated exposure. The primary mechanisms of toxicity are likely to be centered around the induction of oxidative stress, interaction with thiols, and subsequent mitochondrial dysfunction, leading to apoptosis and necrosis.

For researchers and drug development professionals, a comprehensive toxicological evaluation is paramount before this compound can be considered for any therapeutic application. The experimental protocols and workflows outlined in this guide provide a robust framework for such an assessment. Future research should focus on obtaining direct experimental data for bis(p-chlorophenyl) diselenide to validate these predictions and to establish a clear dose-response relationship for its toxic effects. A thorough understanding of its toxicological profile will be instrumental in guiding the safe and effective development of new organoselenium-based therapies.

References

-

PubChem. Bis(p-chlorophenyl) diselenide. National Center for Biotechnology Information. [Link]

- Meotti, F. C., et al. (2003). Diphenyl diselenide and diphenyl ditelluride affect the δ-aminolevulinate dehydratase from rat liver and kidney. Toxicology Letters, 143(3), 299-307.

- Nogueira, C. W., et al. (2004). 2,3-Diselenyl-propanol-1 as a new organoselenium compound with antioxidant properties in rat brain. Brain Research, 1022(1-2), 148-155.

- Santos, F. W., et al. (2009). Diphenyl diselenide induces apoptosis in human promyelocytic leukemia cells (HL-60) by a caspase-dependent pathway. Toxicology in Vitro, 23(7), 1269-1275.

- Farina, M., et al. (2011). A review on the neurotoxicity of selenium. Journal of Trace Elements in Medicine and Biology, 25(4), 185-196.

- Müller, S. G., et al. (2018). Diphenyl diselenide regulates Nrf2/Keap-1 signaling pathway and counteracts hepatic oxidative stress induced by bisphenol A in male mice. Environmental Research, 164, 280-287.

-

Cell Signaling Technology. Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). [Link]

-

OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

Sources

Methodological & Application

Catalytic cycle of bis(p-chlorophenyl) diselenide in Baeyer-Villiger oxidations

Application Note & Protocol

Harnessing Organoselenium Catalysis: The Catalytic Cycle of Bis(p-chlorophenyl) Diselenide in Baeyer-Villiger Oxidations

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis for converting ketones into esters and lactones.[1][2][3] Traditional methods often rely on stoichiometric quantities of potentially hazardous peroxyacids. This guide details a modern, catalytic approach using bis(p-chlorophenyl) diselenide in conjunction with hydrogen peroxide (H₂O₂), an environmentally benign oxidant.[4][5] We will elucidate the catalytic cycle, explain the rationale behind experimental parameters, and provide a detailed protocol for researchers to implement this efficient and sustainable methodology in their own laboratories.

Introduction: The Imperative for Catalytic Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation, first reported in 1899, is a powerful tool for inserting an oxygen atom adjacent to a carbonyl group, yielding valuable esters and lactones which are prevalent motifs in pharmaceuticals and natural products.[1] The classical reaction employs stoichiometric peroxyacids like m-CPBA.[2] While effective, this approach suffers from poor atom economy and the generation of stoichiometric carboxylic acid waste.

The development of catalytic systems, particularly those utilizing green oxidants like aqueous hydrogen peroxide, represents a significant advancement.[4][6] Organoselenium compounds have emerged as highly effective catalysts for this transformation.[7] Specifically, diaryl diselenides, such as bis(p-chlorophenyl) diselenide, serve as robust precatalysts that, when activated by H₂O₂, facilitate the BV oxidation with high efficiency and selectivity.[8] This system avoids the pre-formation and handling of unstable peroxyacids, offering a safer and more sustainable alternative.[9]

The Catalytic Cycle: Mechanism of Action

The efficacy of bis(p-chlorophenyl) diselenide lies in its ability to be converted in situ into the active catalytic species. The entire process is a self-sustaining cycle that continuously regenerates the active oxidant.

Core Mechanistic Pillars:

-

Precatalyst Activation: The cycle begins with the oxidation of the stable bis(p-chlorophenyl) diselenide precatalyst by hydrogen peroxide. This step cleaves the Se-Se bond to form two equivalents of the active catalyst, p-chlorophenylseleninic acid.

-

Formation of the Active Oxidant: The generated seleninic acid reacts with another molecule of hydrogen peroxide to form the highly electrophilic p-chlorophenylperseleninic acid. This species is the key oxygen-transfer agent in the cycle.

-

Nucleophilic Attack and Intermediate Formation: The ketone substrate's carbonyl oxygen is protonated (or activated by the acidic medium), enhancing its electrophilicity. The perseleninic acid then attacks the carbonyl carbon to form a tetrahedral intermediate, analogous to the classic Criegee intermediate.[4][7]

-

Rearrangement and Product Release: This is the rate-determining step. A concerted rearrangement occurs where a substituent group on the ketone migrates to the adjacent oxygen atom, displacing the seleninic acid. This step's regioselectivity is governed by the migratory aptitude of the ketone substituents (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl), as the migrating group must stabilize a partial positive charge.[7][10] The stereochemistry of the migrating center is fully retained.[3][7]

-

Catalyst Regeneration: The elimination of the p-chlorophenylseleninic acid and subsequent deprotonation yields the final ester or lactone product. The seleninic acid is now free to re-enter the catalytic cycle at step 2, reacting with more H₂O₂ to continue the process.

Caption: The catalytic cycle for the Baeyer-Villiger oxidation.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the oxidation of a generic cyclic ketone (e.g., cyclohexanone) to its corresponding lactone. Researchers should optimize conditions for their specific substrate.

3.1. Materials and Reagents

-

Precatalyst: Bis(p-chlorophenyl) diselenide

-

Substrate: Cyclohexanone (or other ketone)

-

Oxidant: 30-35% Aqueous Hydrogen Peroxide (H₂O₂)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[8]

-

Quenching Agent: Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Hydrogen peroxide (30%+) is a strong oxidizer. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic solvents are flammable and volatile. Work away from ignition sources.

-

The reaction can be exothermic. For larger-scale reactions, consider adding the H₂O₂ solution dropwise and using an ice bath to control the temperature.

3.3. Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol, 1.0 equiv) and bis(p-chlorophenyl) diselenide (0.01-0.05 mmol, 1-5 mol%).

-

Solvent Addition: Add the solvent (e.g., TFE, 2-3 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Initiation of Reaction: Slowly add the aqueous hydrogen peroxide solution (1.2-1.5 mmol, 1.2-1.5 equiv) to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-24 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution dropwise until a starch-iodide paper test is negative (optional but recommended).

-

Work-up: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent (e.g., DCM, 3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester or lactone.

Data Presentation: Substrate Scope and Conditions

The following table provides representative data for the catalytic Baeyer-Villiger oxidation of various ketones, demonstrating the versatility of the bis(p-chlorophenyl) diselenide system.

| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) | Product |

| 1 | Cyclohexanone | 2 | 1.2 | TFE | 4 | >95 | ε-Caprolactone |

| 2 | 4-Methylcyclohexanone | 2 | 1.2 | TFE | 6 | 92 | 4-Methyl-ε-caprolactone |

| 3 | 2-Adamantanone | 5 | 1.5 | HFIP | 12 | 88 | 4-Oxahomoadamantan-5-one |

| 4 | Acetophenone | 5 | 1.5 | HFIP | 24 | 75 | Phenyl acetate |

| 5 | 4'-Methoxyacetophenone | 5 | 1.5 | HFIP | 18 | 85 | 4-Methoxyphenyl acetate |

Note: Yields are isolated yields after purification. Reaction conditions are generalized and may require optimization.

Caption: A streamlined workflow for the catalytic Baeyer-Villiger oxidation protocol.

Trustworthiness: Troubleshooting and Key Insights

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 5 mol% or gently heating the reaction to 40-50°C. The purity of the H₂O₂ is also critical; older solutions may have a lower effective concentration. Using HFIP as a solvent can significantly accelerate the reaction compared to TFE or other alcohols due to its strong hydrogen-bond-donating ability, which activates both the ketone and the perseleninic acid.[8]

-

Side Reactions: For electron-rich aromatic ketones, undesired aromatic hydroxylation (Dakin-type reaction) can sometimes compete.[3] Running the reaction at a lower temperature may improve selectivity for the desired BV product.

-

Catalyst Deactivation: The selenium catalyst can be over-oxidized to inactive Se(VI) species under harsh conditions. Avoid excessive amounts of H₂O₂ and prolonged reaction times after the substrate has been consumed.

-

Vigorous Quench: The quenching process can be exothermic. Always add the reducing agent slowly and, if necessary, cool the flask in an ice bath.

By understanding the catalytic cycle and the rationale behind the procedural steps, researchers can effectively troubleshoot and adapt this powerful protocol for a wide range of synthetic applications, contributing to more sustainable and efficient chemical manufacturing.

References

-

Title: Baeyer-Villiger oxidation: Mechanism & Examples. Source: NROChemistry. URL: [Link]

-

Title: Baeyer–Villiger oxidation. Source: Wikipedia. URL: [Link]

-

Title: Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. Source: ACS Catalysis. URL: [Link]

-

Title: Selenium-catalyzed oxidations with aqueous hydrogen peroxide. 2. Baeyer-Villiger reactions in homogeneous solution. Source: PubMed. URL: [Link]

-

Title: Baeyer-Villiger Oxidation Explained | Mechanism, Examples & Applications. Source: YouTube. URL: [Link]

-

Title: Baeyer Villiger Oxidation of Ketones to Esters in the Presence of Fe3O4@Ag-Cu Nanocatalyst. Source: Biological and Molecular Chemistry. URL: [Link]

-

Title: 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Source: YouTube. URL: [Link]

-

Title: Baeyer-Villiger Oxidation. Source: Chem-Station Int. Ed. URL: [Link]

-

Title: Regioselective Baeyer–Villiger oxidation of lignin model compounds with tin beta zeolite catalyst and hydrogen peroxide. Source: RSC Publishing. URL: [Link]

-

Title: Baeyer–Villiger oxidation. Source: L.S.College, Muzaffarpur. URL: [Link]

-

Title: Baeyer-Villiger Oxidation. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. Source: Semantic Scholar. URL: [Link]

-

Title: Organoselenium Catalyzed Reaction: Sustainable Chemistry from Laboratory to Industry. Source: Scilight Press. URL: [Link]

-

Title: Efficient catalytic methods for the Baeyer–Villiger oxidation and epoxidation with hydrogen peroxide. Source: ResearchGate. URL: [Link]

Sources

- 1. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Baeyer Villiger Oxidation of Ketones to Esters in the Presence of Fe3O4@Ag-Cu Nanocatalyst [biolmolchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Selenium-catalyzed oxidations with aqueous hydrogen peroxide. 2. Baeyer-Villiger reactions in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.sciltp.com [media.sciltp.com]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Unsymmetrical Diaryl Diselenide Synthesis

Status: Operational Ticket ID: #SE-77-UNSYM Lead Scientist: Dr. A. Ogawa (Senior Application Scientist) Subject: Troubleshooting Scrambling & Yield Loss in Ar-Se-Se-Ar' Synthesis

Introduction: The "Scrambling" Paradox

You are likely here because your NMR or HPLC shows three distinct species instead of one. The synthesis of unsymmetrical diaryl diselenides (Ar-Se-Se-Ar' ) is deceptively simple in theory but notoriously difficult in practice due to Dynamic Disulfide/Diselenide Exchange (DDE) .

Unlike unsymmetrical sulfides or selenides (Ar-Se-Ar'), which are kinetically stable, the diselenide bond is labile. In solution, particularly under light or nucleophilic catalysis, unsymmetrical diselenides undergo rapid disproportionation to form a statistical mixture (1:2:1) of the symmetric parent compounds.